molecular formula C9H10BFO2 B13929003 (2-Cyclopropyl-3-fluorophenyl)boronic acid

(2-Cyclopropyl-3-fluorophenyl)boronic acid

Cat. No.: B13929003
M. Wt: 179.99 g/mol
InChI Key: ZQLZMYLSSLNNDB-UHFFFAOYSA-N
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Description

(2-Cyclopropyl-3-fluorophenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropyl group and a fluorine atom. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropyl-3-fluorophenyl)boronic acid typically involves the use of organometallic reagents. One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . The reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The process involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropyl-3-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2-Cyclopropyl-3-fluorophenyl)boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product . The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the cyclopropyl group and the fluorine atom in (2-Cyclopropyl-3-fluorophenyl)boronic acid imparts unique steric and electronic properties, making it a valuable reagent in the synthesis of complex organic molecules. These structural features can influence the reactivity and selectivity of the compound in various chemical reactions .

Properties

Molecular Formula

C9H10BFO2

Molecular Weight

179.99 g/mol

IUPAC Name

(2-cyclopropyl-3-fluorophenyl)boronic acid

InChI

InChI=1S/C9H10BFO2/c11-8-3-1-2-7(10(12)13)9(8)6-4-5-6/h1-3,6,12-13H,4-5H2

InChI Key

ZQLZMYLSSLNNDB-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)F)C2CC2)(O)O

Origin of Product

United States

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